molecular formula C12H10N2O2 B078706 5-Cyano-2-methylindole-3-acetic acid CAS No. 13218-36-5

5-Cyano-2-methylindole-3-acetic acid

Cat. No. B078706
CAS RN: 13218-36-5
M. Wt: 214.22 g/mol
InChI Key: PCXWGSGFUMSJBP-UHFFFAOYSA-N
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Description

5-Cyano-2-methylindole-3-acetic acid is a chemical compound with the molecular formula C12H10N2O2 .


Molecular Structure Analysis

The molecular structure of 5-Cyano-2-methylindole-3-acetic acid consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-Cyano-2-methylindole-3-acetic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 214.22 Da .

Scientific Research Applications

Indole Derivatives in Alkaloid Synthesis

Field

Chemistry, specifically organic synthesis .

Application

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and are important types of molecules and natural products .

Method

The investigation of novel methods of synthesis of indole derivatives has attracted the attention of the chemical community .

Results

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Indole-3-acetic Acid in Fungal Ecology

Field

Biology, specifically fungal ecology .

Application

Indole-3-acetic acid (IAA) is a common plant hormone of the auxin class and it regulates various aspects of plant growth and development .

Method

IAA is produced by microorganisms, including bacteria and fungi, and plants . Research is underway globally to exploit the potential for developing IAA-producing fungi for promoting plant growth and protection for sustainable agriculture .

Results

IAA regulates the physiological response and gene expression in these microorganisms . The convergent evolution of IAA production leads to the hypothesis that natural selection might have favored IAA as a widespread physiological code in these microorganisms and their interactions .

Indole Derivatives in Antiviral Research

Field

Pharmacology, specifically antiviral research .

Application

Indole derivatives have been found to possess antiviral activity . They have been used in the development of antiviral agents .

Method

The synthesis of various indole derivatives and their testing against a broad range of RNA and DNA viruses has been carried out .

Results

Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Indole Derivatives in Anti-inflammatory Research

Field

Pharmacology, specifically anti-inflammatory research .

Application

Indole derivatives have been found to possess anti-inflammatory activity .

Method

The synthesis of various indole derivatives and their testing for anti-inflammatory activity has been carried out .

Results

Certain indole derivatives have shown significant anti-inflammatory activity .

Indole Derivatives in Anticancer Research

Field

Pharmacology, specifically anticancer research .

Application

Indole derivatives have been found to possess anticancer activity . They have been used in the development of anticancer agents .

Method

The synthesis of various indole derivatives and their testing for anticancer activity has been carried out .

Results

Certain indole derivatives have shown significant anticancer activity .

Indole Derivatives in Antimicrobial Research

Field

Pharmacology, specifically antimicrobial research .

Application

Indole derivatives have been found to possess antimicrobial activity . They have been used in the development of antimicrobial agents .

Method

The synthesis of various indole derivatives and their testing for antimicrobial activity has been carried out .

Results

Certain indole derivatives have shown significant antimicrobial activity .

Safety And Hazards

The safety data sheet for 5-Cyano-2-methylindole-3-acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(5-cyano-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-7-9(5-12(15)16)10-4-8(6-13)2-3-11(10)14-7/h2-4,14H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWGSGFUMSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649601
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methylindole-3-acetic acid

CAS RN

13218-36-5
Record name (5-Cyano-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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